2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol
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Overview
Description
2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol is a complex organic compound that features a tetrahydrocarbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol typically involves the formation of the tetrahydrocarbazole core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocarbazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts to enhance yield and selectivity . The process is optimized to ensure high purity and efficiency, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: Pd/C, H2
Substitution: Alkyl halides, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Shares the tetrahydrocarbazole core but lacks the butan-1-ol moiety.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar structure but with a ketone group instead of the butan-1-ol moiety.
Uniqueness
2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol is unique due to its specific functional groups that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-[(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol |
InChI |
InChI=1S/C17H22N2O/c1-3-12(10-20)18-16-6-4-5-13-14-9-11(2)7-8-15(14)19-17(13)16/h7-9,12,19-20H,3-6,10H2,1-2H3 |
InChI Key |
WUPPLXLZQARPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N=C1CCCC2=C1NC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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